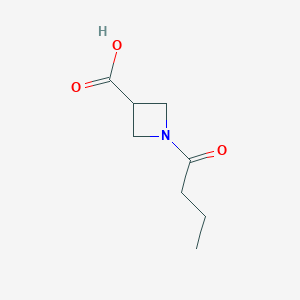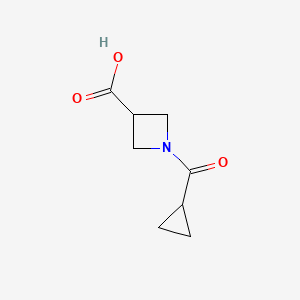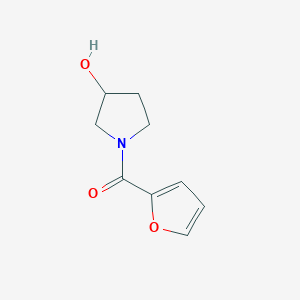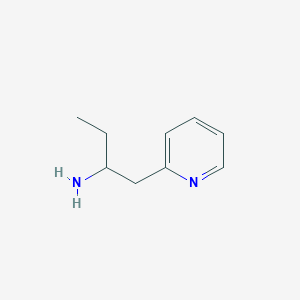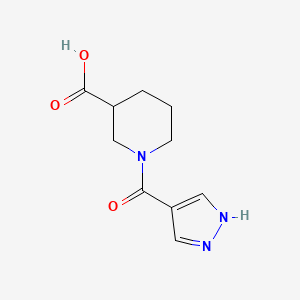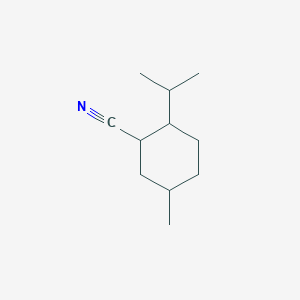
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Vue d'ensemble
Description
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 1-Cyanomethyl-4-methyl-2-(propan-2-yl)cyclohexane or CMMPCH. In
Applications De Recherche Scientifique
Hydrothermal Synthesis Methods
Hydrothermal synthesis methods involving similar compounds to 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile have been explored. For example, the hydrothermal synthesis of 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole demonstrates a clean and safe method of producing high-purity products (Wang, Cai, & Xiong, 2013).
Cyclohexane-based Oxidative Cyclizations
Research into oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes for synthesizing 4,5-dihydrofuran-3-carbonitriles has been documented. These cyclizations are mediated by manganese(III) acetate, offering insight into the chemistry of cyclohexane derivatives (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Diastereoselective Formation in Cyclohexanes
Studies on diastereoselective formations in cyclohexanes, such as the trans-1,2-disubstituted cyclohexanes from alkylidenemalonates, provide insights into the stereochemistry relevant to derivatives of cyclohexane-carbonitriles (Tietze & Beifuss, 2003).
Mesogenic Properties of Alkenyl Compounds
Investigations into mesogenic alkenyl compounds, including those similar to 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile, highlight the potential for applications in liquid crystal technology. One example is the study of 4'-propen-1-ylbicyclohexane-4-carbonitrile (Gupta et al., 1999).
Synthesis of Tetrahydroquinoline Derivatives
Research into the synthesis of 1,2,3,4-tetrahydroquinoline-2-spirocycloalkanes, which involves interactions similar to those in 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile, provides valuable information on the creation of complex chemical structures (Tverdokhlebov et al., 2006).
Propriétés
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVUYKHSNNYPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593417 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
CAS RN |
54556-12-6 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)


